molecular formula C9H16FNO2 B1476466 2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid CAS No. 2098024-07-6

2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid

Cat. No. B1476466
CAS RN: 2098024-07-6
M. Wt: 189.23 g/mol
InChI Key: XOUCHZILKDHQLF-UHFFFAOYSA-N
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Description

“2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid” is a chemical compound with a molecular weight of 225.69 . It is also known as “2- [1- (2-fluoroethyl)piperidin-4-yl]acetic acid hydrochloride” and has the Inchi Code 1S/C9H16FNO2.ClH/c10-3-6-11-4-1-8 (2-5-11)7-9 (12)13;/h8H,1-7H2, (H,12,13);1H .


Synthesis Analysis

The synthesis of piperidine derivatives, including “2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

The molecular structure of “2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid” consists of a piperidine ring bound to an acetic acid group . The piperidine ring contains a 2-fluoroethyl group at the 4-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid” include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

“2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid” is a powder at room temperature .

Scientific Research Applications

Nucleophilic Aromatic Substitution and Organic Synthesis

Research on the mechanisms of nucleophilic aromatic substitution highlights the importance of piperidine derivatives in organic synthesis. For instance, the reaction of piperidine with nitro-aromatic compounds underlines the utility of piperidine structures in synthesizing nitro-substituted aromatic compounds, which are valuable intermediates in chemical synthesis (Pietra & Vitali, 1972).

Pharmacology and Drug Design

The synthesis and evaluation of ligands for D2-like receptors, involving arylcycloalkylamines like phenyl piperidines, underscore their critical role in developing antipsychotic agents. This reflects the potential therapeutic applications of compounds with piperidine motifs, suggesting that derivatives of piperidines, such as "2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid," could be explored for similar pharmacological activities (Sikazwe et al., 2009).

Biotechnology and Fermentation Processes

The study of acetic acid bacteria (AAB) in vinegar production emphasizes the biotechnological importance of understanding the resistance mechanisms to acetic acid. This knowledge is crucial for optimizing industrial fermentation processes, including those that might involve or affect similar compounds (Xia, Zhu, & Liang, 2017).

Organic Acids in Industrial Applications

A review of organic acids, including acetic acid, in acidizing operations for carbonate and sandstone formations, discusses their advantages over traditional acids in reducing corrosion rate and improving penetration in high-temperature conditions. This suggests the relevance of acetic acid derivatives in enhancing the performance of organic acids in industrial and environmental applications (Alhamad et al., 2020).

Safety and Hazards

The safety information for “2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid” and other piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

2-[4-(2-fluoroethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c10-4-1-8-2-5-11(6-3-8)7-9(12)13/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUCHZILKDHQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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